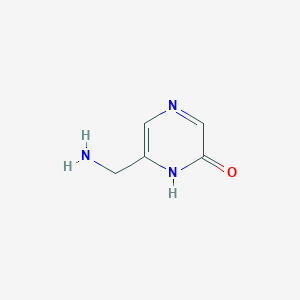![molecular formula C24H28N2O3 B13144363 (S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group attached to a biphenyl moiety, and a butyramido group linked to a methylbutanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate typically involves multiple steps, including the formation of the biphenyl moiety, the introduction of the cyano group, and the coupling of the butyramido and methylbutanoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the biphenyl moiety or the cyano group.
Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can lead to the formation of carboxylic acids or amides, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylbutyryl-CoA sodium: An intermediate in isoleucine metabolism.
N-(2-Naphthyl)butyramide: A related compound with a naphthyl group instead of a biphenyl moiety.
Uniqueness
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate is unique due to its specific combination of functional groups and structural features. The presence of the cyano group and the biphenyl moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (2S)-2-[butanoyl-[[4-(2-cyanophenyl)phenyl]methyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C24H28N2O3/c1-5-8-22(27)26(23(17(2)3)24(28)29-4)16-18-11-13-19(14-12-18)21-10-7-6-9-20(21)15-25/h6-7,9-14,17,23H,5,8,16H2,1-4H3/t23-/m0/s1 |
InChI Key |
WXPIQSBBMARQSW-QHCPKHFHSA-N |
Isomeric SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)OC |
Canonical SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)

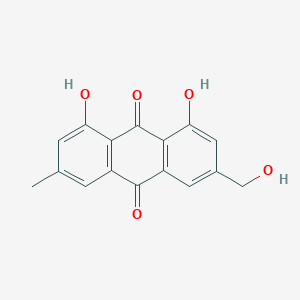

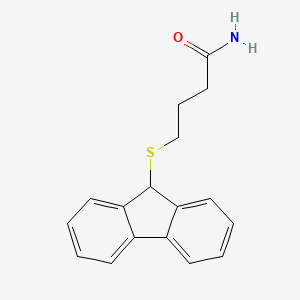
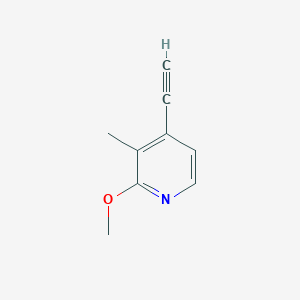
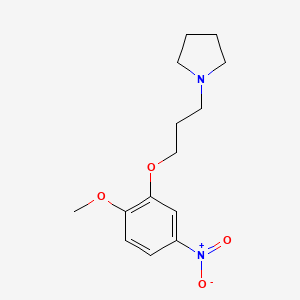
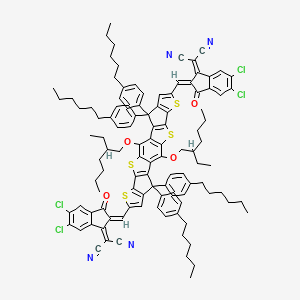
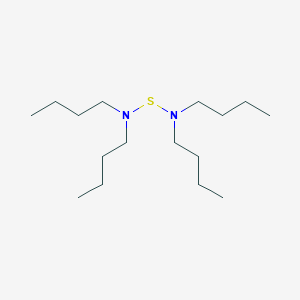
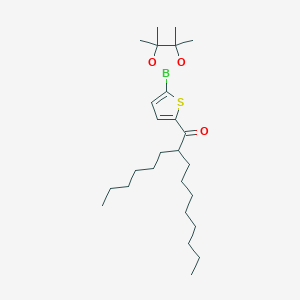
![3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline](/img/structure/B13144355.png)
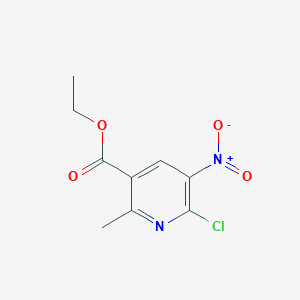
![2-(4-Ethyl-10-oxo-5-phenyl-2,3,7,8,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid](/img/structure/B13144371.png)
